Tenofovir alafenamide is a prodrug of tenofovir, primarily used as an antiviral medication for the treatment of chronic hepatitis B virus and human immunodeficiency virus infections. It is known for its improved pharmacokinetic properties compared to its predecessor, tenofovir disoproxil fumarate. The compound is classified as a nucleotide reverse transcriptase inhibitor, which works by inhibiting viral replication.
Tenofovir alafenamide fumarate was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration in 2016. It is categorized under antiretroviral agents, specifically as a nucleotide analog that targets viral polymerases. Its chemical structure allows it to be more effective at lower doses, resulting in reduced toxicity, particularly regarding renal and bone health compared to other formulations of tenofovir .
The synthesis of tenofovir alafenamide involves several key steps:
The molecular formula of tenofovir alafenamide is C_19H_26N_5O_4P, with a molecular weight of approximately 361.41 g/mol. The compound features a phosphonate group that is essential for its activity as an antiviral agent. Its structural representation includes:
The structural analysis has been confirmed through techniques like single-crystal X-ray diffraction, revealing insights into its crystalline forms and interactions with other molecules .
The chemical reactions involved in synthesizing tenofovir alafenamide include:
Tenofovir alafenamide acts primarily by inhibiting the activity of viral reverse transcriptase, an enzyme critical for the replication of both hepatitis B virus and human immunodeficiency virus. The mechanism involves:
The efficacy of tenofovir alafenamide has been demonstrated in clinical studies, showing significant reductions in viral load among treated patients.
These properties are critical for ensuring proper formulation and delivery in therapeutic contexts .
Tenofovir alafenamide is primarily utilized in:
The evolution of tenofovir prodrugs represents a paradigm shift in antiviral prodrug design, beginning with the identification of (R)-9-(2-phosphonylmethoxypropyl)adenine ((R)-PMPA, tenofovir) in 1993 as a potent anti-HIV agent with superior efficacy to azidothymidine (AZT) [8]. The parent tenofovir exhibited poor oral bioavailability (<25%) due to its dianionic character at physiological pH, which limited membrane permeability and gastrointestinal absorption [4] [8]. To overcome these limitations, the bis(isopropyloxycarbonyloxymethyl) ester prodrug (tenofovir disoproxil fumarate, TDF) was developed in 1997, achieving approximately 8-fold higher peripheral blood mononuclear cell (PBMC) exposure to the active metabolite tenofovir diphosphate (TFV-DP) compared to subcutaneous tenofovir administration [4] [8]. TDF received FDA approval for HIV treatment in 2001 and for hepatitis B virus (HBV) infection in 2008, becoming a backbone agent in antiretroviral therapy [4] [6].
Despite its clinical success, TDF's pharmacokinetic limitations became apparent during long-term therapy. The prodrug undergoes rapid hydrolysis by plasma and tissue esterases to release tenofovir, resulting in high systemic tenofovir exposure (plasma C~max~ ≈ 300 ng/mL after 300 mg dose) but relatively low intracellular conversion to the active TFV-DP in target lymphoid tissues [3] [4]. This inefficiency necessitated high daily doses (300 mg), contributing to off-target toxicities in bone and kidney tissues [8].
The development of tenofovir alafenamide (TAF) addressed these limitations through strategic molecular redesign. Synthesized originally as GS-7340, TAF features a phenylmonophosphoramidate structure that masks the negative charges of tenofovir more effectively than TDF [8]. Early preclinical studies demonstrated TAF's exceptional antiviral potency, with a 90-fold reduction in EC~50~ against HIV compared to TDF (0.005 μM vs. 0.45 μM) [8]. This enhanced activity stemmed from improved cellular uptake and preferential metabolism in lymphoid cells and hepatocytes, culminating in FDA approval of TAF for HIV in 2015 and HBV in 2016 [6] [8].
Table 1: Evolution of Tenofovir Prodrugs
Property | Tenofovir | TDF | TAF |
---|---|---|---|
Year Introduced | 1993 | 2001 | 2015 |
Oral Bioavailability | <25% | ~25% | ~35% |
Dose Equivalent | N/A | 300 mg | 25 mg |
Plasma C~max~ (TFV) | Not applicable | ~300 ng/mL | ~20 ng/mL |
PBMC TFV-DP (fmol/10^6^ cells) | Low | 50-100 | 1000-1500 |
Anti-HIV EC~50~ (μM) | 0.45 | 0.045 | 0.0005 |
TAF was engineered to overcome three fundamental pharmacokinetic limitations of TDF through structural modifications that alter absorption, distribution, and intracellular activation pathways.
Plasma Stability and Targeted Activation: Unlike TDF, which undergoes rapid extracellular hydrolysis by esterases in plasma and tissues, TAF exhibits remarkable plasma stability with <10% degradation over 2 hours in human plasma [3] [8]. This stability allows TAF to remain intact during systemic circulation, facilitating efficient cellular uptake via passive diffusion and transporter-mediated processes. Once intracellular, TAF undergoes selective activation primarily by the lysosomal protease cathepsin A (CatA) in PBMCs and carboxylesterase 1 (Ces1) in hepatocytes [3]. This compartmentalized activation is evidenced by in vitro studies showing that CatA overexpression increases intracellular TAF hydrolysis 2-fold, while CatA knockdown reduces metabolism 5-fold [3]. Consequently, TAF achieves approximately 15-fold higher PBMC concentrations of TFV-DP compared to TDF at 1/10th the dose (25 mg vs. 300 mg) [4] [8].
Enhanced Lymphoid Tissue Distribution: The lipophilic nature of TAF (logP ≈ 1.6) versus tenofovir (logP ≈ -1.5) enables superior penetration into lymphoid reservoirs critical for HIV replication. Clinical studies demonstrate that a 25 mg dose of TAF generates 5.7-fold higher TFV-DP concentrations in rectal tissue and 6.5-fold higher concentrations in vaginal tissue compared to 300 mg TDF [8] [9]. This targeted distribution is pharmacologically significant as HIV replicates primarily in lymphoid tissues, and inadequate drug penetration into these sanctuaries contributes to viral persistence.
Reduced Systemic TFV Exposure: By minimizing extracellular hydrolysis, TAF achieves a 91% reduction in plasma tenofovir AUC compared to TDF [4]. This differential exposure profile directly addresses TDF's toxicity mechanisms:
Table 2: Pharmacokinetic Comparison of TAF vs. TDF in Clinical Studies
Parameter | TAF 25mg | TDF 300mg | Ratio (TAF/TDF) |
---|---|---|---|
Plasma TFV C~max~ (ng/mL) | 15.8 ± 4.2 | 326 ± 76 | 0.048 |
Plasma TFV AUC (ng·h/mL) | 230 ± 55 | 3260 ± 480 | 0.071 |
PBMC TFV-DP (fmol/10^6^ cells) | 1450 ± 420 | 95 ± 25 | 15.3 |
Rectal Tissue TFV-DP (fmol/mg) | 1250 ± 310 | 220 ± 65 | 5.7 |
Renal Clearance (L/h) | 34.2 ± 8.7 | 243 ± 56 | 0.14 |
Genetic and Dietary Influences: Recent pharmacokinetic studies in Chinese populations revealed that TAF exposure (AUC~0-t~) is independently associated with the rs7311358 (SLCO1B3) genotype and high-fat/high-calorie (HFHC) diets, with AA genotype carriers showing 1.15-fold higher AUC than G allele carriers [2]. Additionally, the elimination half-life (t~1/2~) of tenofovir correlates with rs3740066 (ABCC2) variants, with TT genotypes exhibiting 1.23-fold longer t~1/2~ than CC genotypes [2]. These findings highlight the role of pharmacogenetics in TAF optimization.
Novel Delivery Systems: The pharmacokinetic advantages of TAF have enabled innovative delivery approaches, including subdermal implants that maintain plasma TAF concentrations >10 ng/mL for over 40 days in dogs [9]. These reservoir-style implants leverage TAF's high potency and stability to achieve sustained TFV-DP concentrations >100 fmol/10^6^ cells in PBMCs, demonstrating the versatility of TAF formulations for long-acting prevention [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7